molecular formula C18H15Cl2F2NO3 B5412565 (E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE

(E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE

Cat. No.: B5412565
M. Wt: 402.2 g/mol
InChI Key: RFMDQTRFBLRCGQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

    Formation of the Dichlorophenyl Intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.

    Formation of the Difluoromethoxy Intermediate:

    Coupling Reaction: The final step involves coupling the dichlorophenyl and difluoromethoxy intermediates under specific conditions, such as the presence of a base and a solvent, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds with similar dichlorophenyl structures.

    Difluoromethoxy Aniline Derivatives: Compounds with similar difluoromethoxy groups.

Uniqueness

(E)-1-(3,5-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyanilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2NO3/c1-2-25-17-10-14(3-4-16(17)26-18(21)22)23-6-5-15(24)11-7-12(19)9-13(20)8-11/h3-10,18,23H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDQTRFBLRCGQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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